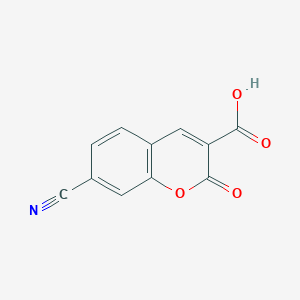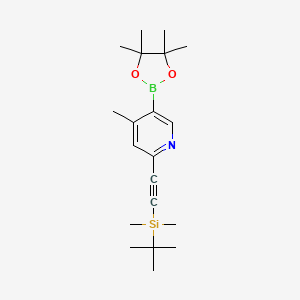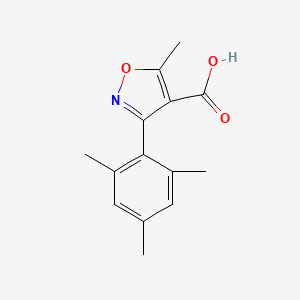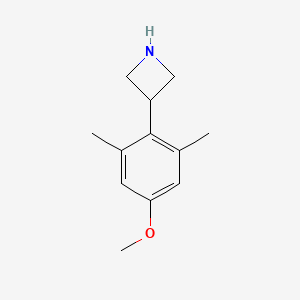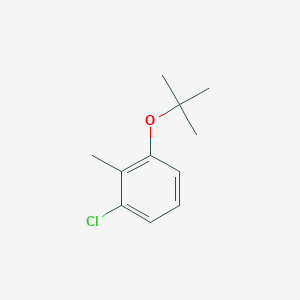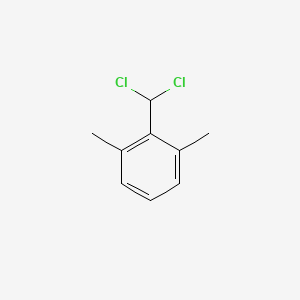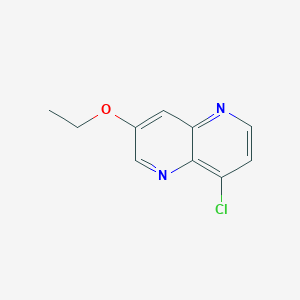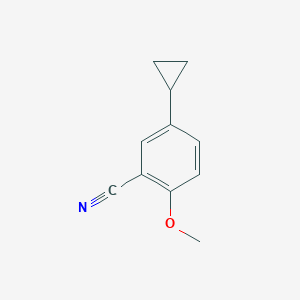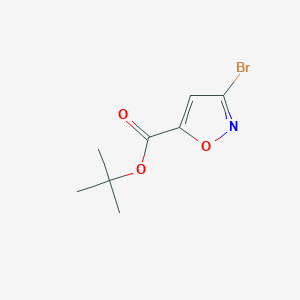![molecular formula C8H8ClN3O B13698903 6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13698903.png)
6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a chloro substituent at the 6-position and a methoxymethyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
科学的研究の応用
6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of pyrazolo[3,4-b]pyridine derivatives.
Materials Science: It may be used in the synthesis of novel materials with unique electronic or optical properties.
作用機序
The mechanism of action of 6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 6-Chloro-3-methyl-2-pyridine
- 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
- 6-Chloro-3-(methoxymethyl)[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. Its methoxymethyl group can influence its solubility and reactivity, while the chloro group can serve as a versatile handle for further functionalization.
特性
分子式 |
C8H8ClN3O |
|---|---|
分子量 |
197.62 g/mol |
IUPAC名 |
6-chloro-3-(methoxymethyl)-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H8ClN3O/c1-13-4-6-5-2-3-7(9)10-8(5)12-11-6/h2-3H,4H2,1H3,(H,10,11,12) |
InChIキー |
XONMYQWJQCRRLK-UHFFFAOYSA-N |
正規SMILES |
COCC1=C2C=CC(=NC2=NN1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



